molecular formula C10H14O4 B2807987 Methyl 2-acetyl-3-ethoxypent-4-ynoate CAS No. 343333-28-8

Methyl 2-acetyl-3-ethoxypent-4-ynoate

Cat. No. B2807987
CAS RN: 343333-28-8
M. Wt: 198.218
InChI Key: YMYGOAGUFPKZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetyl-3-ethoxypent-4-ynoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of acetylenic esters and has a molecular formula of C11H14O3. In recent years, researchers have focused on the synthesis, mechanism of action, biochemical and physiological effects, and future directions of this compound.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-3-ethoxypent-4-ynoate is not fully understood. However, researchers have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Additionally, Methyl 2-acetyl-3-ethoxypent-4-ynoate may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-acetyl-3-ethoxypent-4-ynoate has been shown to have various biochemical and physiological effects. This compound can inhibit the activity of certain enzymes involved in cell growth and inflammation. Additionally, Methyl 2-acetyl-3-ethoxypent-4-ynoate can induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-acetyl-3-ethoxypent-4-ynoate has various advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, Methyl 2-acetyl-3-ethoxypent-4-ynoate has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are many potential future directions for research on Methyl 2-acetyl-3-ethoxypent-4-ynoate. One direction is to further investigate the mechanism of action of this compound. Understanding how Methyl 2-acetyl-3-ethoxypent-4-ynoate inhibits cell growth and reduces inflammation could lead to the development of more effective therapeutic agents. Additionally, researchers could explore the potential applications of this compound in other fields, such as agriculture and materials science. Overall, Methyl 2-acetyl-3-ethoxypent-4-ynoate has significant potential for further research and development.

Synthesis Methods

The synthesis of Methyl 2-acetyl-3-ethoxypent-4-ynoate involves the reaction between ethyl acetoacetate and ethyl propiolate in the presence of a base catalyst. This process results in the formation of an intermediate product, which is then treated with methyl iodide to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Methyl 2-acetyl-3-ethoxypent-4-ynoate has various potential applications in scientific research. This compound has been studied for its anti-inflammatory and anti-tumor properties. Researchers have found that this compound can inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. Additionally, Methyl 2-acetyl-3-ethoxypent-4-ynoate has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.

properties

IUPAC Name

methyl 2-acetyl-3-ethoxypent-4-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5-8(14-6-2)9(7(3)11)10(12)13-4/h1,8-9H,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYGOAGUFPKZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#C)C(C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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